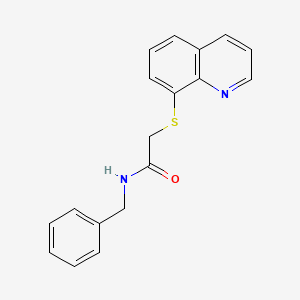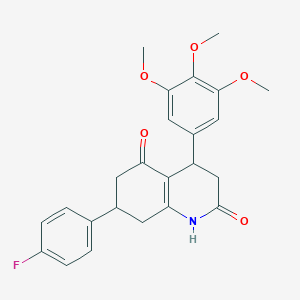![molecular formula C25H19N3O4 B5522054 (2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinoline derivatives involves multiple steps, starting from basic quinoline structures and introducing various functional groups to achieve the desired chemical properties. For instance, the synthesis of acetic acid derivatives containing quinoline units has been reported, which includes methods for creating stable compounds with specific structural features (Wei et al., 2006)[https://consensus.app/papers/synthesis-molecular-structure-acetic-wei/999b52d67a5555c9a19724e9f92f2e21/?utm_source=chatgpt].
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of such compounds. X-ray diffraction analysis is a common tool used to determine the crystal structure, providing insights into the compound's stability and conformation (Wei et al., 2006)[https://consensus.app/papers/synthesis-molecular-structure-acetic-wei/999b52d67a5555c9a19724e9f92f2e21/?utm_source=chatgpt]. This type of analysis can reveal how different substituents affect the overall structure and properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives with potential biological activity. For example, novel derivatives have been synthesized through reactions with formaldehyde and secondary amines, indicating a wide range of possible chemical transformations and applications (Havaldar & Patil, 2008)[https://consensus.app/papers/syntheses-some-novel-havaldar/98875461d0ea5438a82ad1733d79bef3/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substitution patterns of the compound. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's functional groups and overall molecular architecture. Studies have investigated the binding and interaction mechanisms of similar compounds with metals, highlighting their potential for developing new materials or therapeutic agents (Hussien et al., 2017)[https://consensus.app/papers/synthesis-characterization-metal-complexes-hussien/7b94c3b7f2f0508b8d117e795016ae60/?utm_source=chatgpt].
Aplicaciones Científicas De Investigación
Structural Insights and Synthesis
- Synthesis and Crystallographic Analysis : A study on 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate highlights the structural features of a related compound, demonstrating the potential for exploring the chemical space around quinoline derivatives for various applications (Baumer et al., 2004).
- Co-crystals and Salts of Quinoline Derivatives : Another research article discusses the structural study of co-crystals and a salt of quinoline derivatives having an amide bond, which might inform the synthesis and design of novel compounds for specific scientific applications (Karmakar et al., 2009).
Potential Biological Applications
- Biological Activity Exploration : Research on the synthesis of novel [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid [1-substituted aminomethyl-2-oxo-1,2-dihydro-indol-3-ylidene]-hydrazide derivatives highlights their screening for potential biological activities, pointing towards applications in drug discovery and medicinal chemistry (Havaldar & Patil, 2008).
- Herbicidal Application : A study on auxin herbicides discusses synthetic compounds acting as 'superauxins', including those related to quinolinecarboxylic acids, indicating applications in agriculture for controlling weed growth (Grossmann, 2010).
General Applications
- Chemical Synthesis and Characterization : The synthesis and molecular structure of acetic acid derivatives of quinoxaline and pyran esters showcase the intricate chemistry involved in creating complex molecules for various scientific purposes (Wei et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-[(E)-[(2-phenylquinoline-4-carbonyl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c29-24(30)16-32-23-13-7-4-10-18(23)15-26-28-25(31)20-14-22(17-8-2-1-3-9-17)27-21-12-6-5-11-19(20)21/h1-15H,16H2,(H,28,31)(H,29,30)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBJJNXKGHCFJ-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)